Butanedioic acid, mono(2-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methylamino)ethyl)ester
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Overview
Description
Butanedioic acid, mono(2-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methylamino)ethyl)ester is a complex organic compound with a unique structure that combines a butanedioic acid ester with a triazine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, mono(2-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methylamino)ethyl)ester typically involves the reaction of butanedioic acid with a triazine derivative. The reaction conditions often include the use of catalysts and specific solvents to facilitate the esterification process. The exact synthetic route can vary, but it generally involves the following steps:
Esterification: Butanedioic acid is reacted with an alcohol derivative of the triazine compound in the presence of a catalyst.
Purification: The resulting ester is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, mono(2-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methylamino)ethyl)ester can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the ester into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Butanedioic acid, mono(2-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methylamino)ethyl)ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of butanedioic acid, mono(2-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methylamino)ethyl)ester involves its interaction with specific molecular targets and pathways. The triazine moiety is known to interact with nucleophilic sites in biomolecules, leading to various biological effects. The ester group can undergo hydrolysis, releasing butanedioic acid and the triazine derivative, which can further interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- Butanedioic acid, mono(2-(methylamino)ethyl)ester
- Butanedioic acid, mono(2-(dimethylamino)ethyl)ester
- Butanedioic acid, mono(2-(ethylamino)ethyl)ester
Uniqueness
Butanedioic acid, mono(2-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methylamino)ethyl)ester is unique due to the presence of the triazine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar esters.
Properties
CAS No. |
64124-18-1 |
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Molecular Formula |
C14H24N6O4 |
Molecular Weight |
340.38 g/mol |
IUPAC Name |
4-[2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methylamino]ethoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C14H24N6O4/c1-19(2)13-16-10(17-14(18-13)20(3)4)9-15-7-8-24-12(23)6-5-11(21)22/h15H,5-9H2,1-4H3,(H,21,22) |
InChI Key |
BJQIVDQCCBCLSX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNCCOC(=O)CCC(=O)O)N(C)C |
Origin of Product |
United States |
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